1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c18-12-3-5-13(6-4-12)20-17(24)19-9-10-22-16(23)8-7-14(21-22)15-2-1-11-25-15/h1-8,11H,9-10H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLHDDKNIFVQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction or through the use of furan-containing starting materials.
Attachment of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with an amine or urea derivative.
Final coupling: The final step involves coupling the intermediate compounds to form the desired urea derivative under mild to moderate conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form amines and carbon dioxide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis conditions: Aqueous acid or base at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution on the chlorophenyl ring may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives reported in recent literature, enabling comparisons based on synthesis, physicochemical properties, and biological activity.
Structural Analogues from Literature
2.1.1. Ethyl 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (Compound 3, )
- Structure: Pyridazinone core with a piperazine-linked 4-chlorophenyl group and an ethyl ester side chain.
- Synthesis : Prepared via refluxing 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one with ethyl bromoacetate in acetone .
- Key Differences: Lacks the urea group and furan substituent; instead, it features a piperazine ring and ester moiety.
2.1.2. 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (Compound 4, )
- Structure : Hydrazide derivative of Compound 3.
- Synthesis: Derived from Compound 3 via hydrazine hydrate treatment in ethanol .
- Key Differences: The hydrazide group introduces nucleophilic reactivity, contrasting with the urea group’s hydrogen-bond donor/acceptor profile.
2.1.3. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Derivatives (Compounds 6b and 6h, )
- Structure: Pyridazinone cores linked to antipyrine (pyrazolone) moieties via acetamide or propanamide chains.
- Synthesis : Synthesized via amide coupling, with yields ranging from 44% to 54% .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H17ClN4O2
- IUPAC Name : this compound
This compound features a chlorophenyl group, a furan moiety, and a pyridazine structure, which are known for their diverse biological properties.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following sections detail specific activities observed in research studies.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, pyridazinones have been noted for their anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
In a study involving pyridazinone derivatives, it was found that certain compounds effectively inhibited the proliferation of cancer cell lines, showcasing potential for further development into therapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyridazinone derivatives have been well documented. These compounds may exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
Research Findings:
A review highlighted that pyridazinones demonstrated low ulcerogenic effects while effectively reducing inflammation in various models. This suggests a favorable safety profile for potential therapeutic use .
The exact mechanism of action for This compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Specific Enzymes : Similar compounds have shown inhibition of enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell survival.
Data Tables
The following table summarizes key biological activities associated with similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
